molecular formula C7H13NO3 B556409 N-Acetyl-L-valine CAS No. 96-81-1

N-Acetyl-L-valine

Cat. No.: B556409
CAS No.: 96-81-1
M. Wt: 159.18 g/mol
InChI Key: IHYJTAOFMMMOPX-LURJTMIESA-N
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Description

Acetylvaline, also known as N-acetylvaline, is a derivative of the amino acid valine. It is a biologically available N-terminal capped form of the proteinogenic alpha amino acid L-valine. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

Acetylvaline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.

    Biology: Acetylvaline plays a role in protein synthesis and degradation, making it valuable in studies related to protein function and metabolism.

    Medicine: Research on acetylvaline contributes to understanding its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: Acetylvaline is used in the production of specialized chemicals and materials with unique properties

Safety and Hazards

N-Acetyl-L-valine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . It is advised against food, drug, pesticide or biocidal product use .

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-valine participates in the synthesis of proteins and peptides . It interacts with various enzymes and proteins, contributing to the regulation of metabolic processes .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It can affect the function of various types of cells and cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylvaline can be synthesized through direct synthesis involving specific N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins by specific hydrolases . One notable synthetic route involves the silylmethylation of N-acetylvaline with the ClCH₂SiMe₂Cl—(Me₃Si)₂NH system, which produces a 2-silamorpholin-6-one derivative. This derivative can then be hydrolyzed in aqueous ethanol to yield bis-acetylvaline-containing disiloxane .

Industrial Production Methods

While specific industrial production methods for acetylvaline are not extensively documented, the general approach involves the use of N-acetyltransferases for direct synthesis or the degradation of N-acetylated proteins. These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetylvaline undergoes various chemical reactions, including:

    Oxidation: Acetylvaline can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert acetylvaline into its reduced forms.

    Substitution: Acetylvaline can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving acetylvaline include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from the reactions of acetylvaline include its oxides, reduced forms, and substituted derivatives. These products have diverse applications in scientific research and industrial processes.

Comparison with Similar Compounds

Acetylvaline can be compared with other similar compounds, such as:

    N-acetyl-L-valine: An L-valine derivative with similar properties and applications.

    N-acetyl-DL-valine: A racemic mixture of N-acetylvaline with applications in research and industry.

    N-acetyl-L-leucine: Another N-acetylated amino acid with distinct biochemical properties.

The uniqueness of acetylvaline lies in its specific interactions with N-acetyltransferases and hydrolases, making it valuable in studies related to protein function and metabolism .

Properties

IUPAC Name

(2S)-2-acetamido-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYJTAOFMMMOPX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914697
Record name N-Acetyl-L-valine
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

37.1mg/mL at 25 °C
Record name N-Acetylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

96-81-1, 3067-19-4
Record name Acetylvaline
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Record name N-Acetylvaline
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Record name N-Acetylvaline
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Record name N-Acetyl-L-valine
Source EPA DSSTox
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Record name N-acetylvaline
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Record name N-ACETYLVALINE
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Record name N-Acetylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

11.7 g (0.10 mol) D,L-Valine were dissolved in 100 ml of acetic acid and treated with 11.2 g (0.11 mol) acetic anhydride at 90° C. Concentration was carried out after 10 minutes at 15 mbar and 100° C. After HPCL analysis the crystalline residue was shown to contain 95.6% Acetyl-D,L-valine and 2.8% N-Acetyl-D,L-valyl-D,L-valine.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
N-Acetyl-D,L-valine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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